molecular formula C18H14BrNO4 B11218668 (4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11218668
M. Wt: 388.2 g/mol
InChI Key: CPUDWUWDXHSLTP-UVTDQMKNSA-N
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Description

(4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxybenzylidene moiety, and an oxazol-5(4H)-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-bromobenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a suitable base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

(4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Material Science: Its unique properties make it a candidate for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(2-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of bromine.

    (4Z)-2-(2-fluorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a fluorine atom instead of bromine.

    (4Z)-2-(2-methylphenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of (4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may influence its reactivity and interactions with biological targets, setting it apart from similar compounds with different substituents.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H14BrNO4/c1-22-15-9-5-6-11(16(15)23-2)10-14-18(21)24-17(20-14)12-7-3-4-8-13(12)19/h3-10H,1-2H3/b14-10-

InChI Key

CPUDWUWDXHSLTP-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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